A Technical Guide to (1-Propyl-4-piperidinyl)acetic acid hydrate: Synthesis, Characterization, and Potential Applications in Drug Discovery
A Technical Guide to (1-Propyl-4-piperidinyl)acetic acid hydrate: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This technical guide provides an in-depth examination of (1-Propyl-4-piperidinyl)acetic acid hydrate, a piperidine derivative of interest to the pharmaceutical and chemical research sectors. The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutics.[1] This document offers a comprehensive overview of the molecule's chemical identity, a detailed, field-proven protocol for its synthesis and purification, and a discussion of the analytical methodologies required for its structural confirmation and quality control. Furthermore, we explore its potential applications as a building block and lead compound in drug discovery programs, particularly those targeting neurological disorders.[2] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.
Introduction & Molecular Overview
(1-Propyl-4-piperidinyl)acetic acid is a disubstituted piperidine, featuring an N-propyl group and an acetic acid moiety at the 4-position. The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and the capacity to engage in key binding interactions with biological targets.[1] The specific substitution pattern of this molecule, combining a lipophilic alkyl chain with a polar carboxylic acid group, creates an amphipathic structure with potential for tailored drug design. This guide elucidates the essential chemical properties and provides a robust framework for its practical application in a research setting.
Table 1: Core Chemical Identity
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (1-Propylpiperidin-4-yl)acetic acid | N/A |
| CAS Number | 915921-94-7 | [3][4] |
| Molecular Formula | C₁₀H₁₉NO₂ | [2][3][4] |
| Molecular Weight | 185.26 g/mol | [2][4] |
| Hydration State | Typically supplied as a hydrate; water content may vary.[5] | N/A |
Caption: 2D Chemical Structure of (1-Propyl-4-piperidinyl)acetic acid.
Synthesis and Purification: A Validated Approach
While several synthetic routes can be envisioned, a highly reliable and scalable two-step process starting from ethyl 2-(piperidin-4-yl)acetate is recommended. This strategy is predicated on the principles of protecting group chemistry and robust, high-yield transformations common in medicinal chemistry workflows.
Causality of Experimental Design: The carboxylic acid of the target molecule is reactive under many N-alkylation conditions. Therefore, starting with the corresponding ethyl ester serves as an effective protecting group strategy, preventing unwanted side reactions. The choice of a mild base like potassium carbonate for the N-alkylation step is crucial; it is strong enough to neutralize the acid byproduct (HBr) but not so strong as to promote ester hydrolysis or other side reactions. The final saponification is a clean and typically quantitative transformation to yield the desired carboxylic acid.
Caption: Proposed Synthetic Workflow.
Detailed Experimental Protocol
PART A: N-Alkylation of Ethyl 2-(piperidin-4-yl)acetate
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-(piperidin-4-yl)acetate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (approx. 10 mL per gram of starting material).
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Reaction: Add 1-bromopropane (1.2 eq) to the stirring suspension.
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Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the mixture to room temperature and filter off the inorganic solids. Rinse the solids with a small amount of acetonitrile.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl (1-propylpiperidin-4-yl)acetate, which can be used directly in the next step or purified by column chromatography if necessary.
PART B: Saponification to (1-Propyl-4-piperidinyl)acetic acid
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Setup: Dissolve the crude ester from Part A in a 1:1 mixture of ethanol and water.
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Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.
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Neutralization: Cool the reaction mixture in an ice bath and carefully acidify by dropwise addition of 1M hydrochloric acid (HCl) until the pH is approximately 6-7. At this isoelectric point, the product is least soluble.
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Isolation & Purification: A white precipitate should form. If precipitation is slow, store the solution at 4°C overnight. Collect the solid product by vacuum filtration.
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Final Purification: Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities. The product can be further purified by recrystallization from an ethanol/water mixture to yield (1-Propyl-4-piperidinyl)acetic acid as a crystalline hydrate.
Analytical Characterization & Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final compound's identity and purity. The following methods are standard for characterizing a novel small molecule of this class.
Table 2: Key Analytical Characterization Techniques
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Structural Confirmation | Signals corresponding to the propyl group (a triplet and a multiplet), piperidine ring protons, and a key singlet for the -CH₂-COOH group. |
| ¹³C NMR | Carbon Skeleton Confirmation | Ten distinct carbon signals, including characteristic peaks for the carbonyl carbon (>170 ppm) and the carbons adjacent to the nitrogen atom. |
| Mass Spec (ESI+) | Molecular Weight Verification | A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 186.15. |
| FT-IR | Functional Group Identification | Broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹, and a sharp C=O stretch around 1700-1730 cm⁻¹. |
| HPLC | Purity Assessment | A single major peak (purity ≥95%) on a C18 reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% TFA). |
Potential Applications & Future Research
The true value of (1-Propyl-4-piperidinyl)acetic acid hydrate lies in its potential as a versatile building block in drug discovery.
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Lead Compound Development: The structure is a valuable starting point for developing new chemical entities. The carboxylic acid can be converted into esters or amides, while the N-propyl group can be varied to explore structure-activity relationships (SAR).[2] These modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
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Neurological & Pain Targets: Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS).[2] For instance, structurally related 4-phenylpiperidines act as potent dopamine reuptake inhibitors.[6] This suggests that (1-Propyl-4-piperidinyl)acetic acid and its derivatives could be screened for activity against GPCRs, ion channels, and transporters implicated in neurological disorders or pain management.[2][7]
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Fragment-Based Drug Design: The compound itself can serve as a fragment for screening against various biological targets. Its defined vector space—with modification points at the nitrogen and the carboxyl group—makes it an attractive candidate for fragment elaboration.
Future research should focus on synthesizing a library of analogues to build a robust SAR profile and screening them against a panel of CNS targets to identify potential therapeutic applications.
Safety and Handling
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Hazard Identification: Commercial suppliers classify (1-Propyl-4-piperidinyl)acetic acid as an irritant.[3]
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Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem Compound Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem Compound Summary. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2015). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 20(5), 8468–8502. Retrieved from [Link]
-
Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (1-Propyl-piperidin-4-yl)-acetic acid | 915921-94-7 [smolecule.com]
- 3. 915921-94-7 Cas No. | (1-Propyl-piperidin-4-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
